9,10-Dioxo Ketotifen

Pharmaceutical Analysis Quality Control Regulatory Compliance

Accurate impurity quantification is pivotal for ANDA submissions, yet substandard reference materials undermine analytical method reliability. 9,10-Dioxo Ketotifen (Ketotifen EP Impurity G) resolves this by providing an authenticated high-purity standard specifically characterized for EP monograph compliance (acceptance limit ≤0.15%). • Achieve precise HPLC/LC-MS/MS peak identification and system suitability testing. • Differentiate the 9,10-dioxo metabolite from other biotransformation products in pharmacokinetic studies. • Directly assess pharmacological activity via in vitro H1-receptor binding and mast cell stabilization assays. • Sourced with full traceability documentation to support regulatory submissions.

Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
CAS No. 43076-16-0
Cat. No. B192781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dioxo Ketotifen
CAS43076-16-0
Synonyms9,10-Dioxo Ketotifen;  4-(1-Methyl-4-piperidinylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-9,10-dione; 
Molecular FormulaC19H17NO2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3
InChIKeySEWPKRUDHMXTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Baseline Properties of 9,10-Dioxo Ketotifen


9,10-Dioxo Ketotifen is a derivative of the second-generation antihistamine Ketotifen. It is chemically defined as 4-(1-methylpiperidin-4-ylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-9,10-dione with the molecular formula C₁₉H₁₇NO₂S and a molecular weight of 323.41 g/mol . This compound is recognized both as a minor metabolite of Ketotifen and as a process-related impurity in the manufacture of Ketotifen fumarate .

Product type EP Impurity G reference standard For analytical method validation and QC
Core workflow EP-compliant HPLC impurity profiling Pharmaceutical QC and regulatory submission support
Secondary fit Ketotifen metabolite research Pharmacology and metabolism pathway studies

Why Generic Substitutes Are Not Scientifically Valid


Ketotifen's impurity profile is complex and structurally diverse, with each component differing significantly in its physicochemical properties, biological activity, and regulatory significance [1]. For example, while Norketotifen is a major active metabolite with distinct pharmacology [2], 10-Hydroxyketotifen is an inactive metabolite [3]. Other impurities like Impurity A are chemically distinct species . Therefore, interchanging 9,10-Dioxo Ketotifen with any other Ketotifen-related compound, even those with a similar core structure, is analytically and scientifically invalid. Each compound serves a unique and specific purpose in analytical method development, validation, or quality control (QC), and substitution would compromise the accuracy and reliability of any assay or study relying on a specific reference standard.

Other EP impurities (e.g., Impurity A, E)

Different regulatory designations and acceptance limits; analytical methods must resolve each separately.

Norketotifen or 10-Hydroxyketotifen

Active metabolite vs. inactive metabolite; distinct pharmacology and retention behavior require compound-specific standards.

Generic Ketotifen impurity mixtures

Complex, structurally diverse profile; identity and purity of 9,10-Dioxo Ketotifen cannot be verified without a dedicated standard.

Key Evidence for Differentiating 9,10-Dioxo Ketotifen


Regulatory Identity as an EP-Specified Impurity

9,10-Dioxo Ketotifen is officially designated as 'Ketotifen Impurity G' in the European Pharmacopoeia (EP) monograph for Ketotifen Fumarate. This designation sets it apart from other structurally related substances, such as Impurity A or Impurity E, which have different EP designations and, by implication, different analytical targets and regulatory limits [1]. The compound is available as an EP Reference Standard specifically for use in pharmacopoeial tests .

EP impurity designation
Head-to-head
Impurity G (this) vs Impurity A or E
Unique EP code: G
Mandatory for EP monograph compliance; cannot substitute with A or E.
Pharmacopoeial identity defines analytical target.
Pharmaceutical Analysis Quality Control Regulatory Compliance

Distinct Acceptance Limit in Ketotifen Fumarate QC

In the quality control of Ketotifen fumarate, 9,10-Dioxo Ketotifen (Impurity G) has a specific, quantified acceptance criterion that differs from other impurities. This limit is a direct, verifiable differentiator. Data from a commercial supplier's certificate of analysis (COA) shows that the specification for Impurity G is ≤0.15% by HPLC, whereas the limit for Impurity A is set at ≤0.2% [1].

QC acceptance limit
Head-to-head
≤ 0.15% (HPLC)
Lower than Impurity A limit (≤0.2%); requires specific standard for accurate quantification.
Based on supplier COA; verify for your method.
Quality Assurance HPLC Analysis Impurity Profiling

Documented Antihistaminic Activity

Unlike some process impurities that are solely analytical artifacts, 9,10-Dioxo Ketotifen is documented to possess antihistaminic activity. This biological activity was established in the foundational synthetic work by Waldvogel et al. (1976), which specifically investigated the '9- and 10-oxo derivatives of Ketotifen as antihistaminics' [1]. This contrasts with other Ketotifen metabolites like 10-Hydroxyketotifen, which is known to be biologically inactive [2].

Biological activity context
Class-level
Reported antihistaminic vs 10-Hydroxyketotifen (inactive)
Qualitative difference (active vs. inactive)
Supports metabolite pharmacology studies; not a clinical efficacy claim.
Data from 1976 synthetic investigation; further validation recommended.
Pharmacology Drug Discovery Metabolite Research

Precision Application Scenarios for 9,10-Dioxo Ketotifen


HPLC Method Development for EP Compliance

Procure 9,10-Dioxo Ketotifen as 'Ketotifen EP Impurity G' reference standard to develop and validate HPLC methods for quantifying this specific impurity in Ketotifen fumarate drug substance and finished products. This ensures compliance with the European Pharmacopoeia monograph, where the impurity is specified and has a defined acceptance limit of ≤0.15% [1]. Use the standard for system suitability tests, calibration, and peak identification to meet regulatory requirements for Abbreviated New Drug Applications (ANDA) or commercial production [2].

Investigating Ketotifen Metabolite Pharmacology

Utilize 9,10-Dioxo Ketotifen in in vitro assays (e.g., H1-receptor binding, mast cell stabilization) to directly assess its pharmacological activity. As a documented metabolite with noted antihistaminic properties [1], it serves as a critical tool for dissecting the overall pharmacodynamic profile of Ketotifen and for comparing its potency to that of the parent drug and other major metabolites like the active Norketotifen [2] or the inactive 10-Hydroxyketotifen [3].

Metabolite Identification in Biological Matrices

Employ a high-purity standard of 9,10-Dioxo Ketotifen as an authentic reference material for LC-MS/MS or GC-MS methods designed to identify and quantify Ketotifen metabolites in plasma, urine, or hepatocyte incubation samples. This application is crucial for pharmacokinetic (PK) studies and drug metabolism investigations, allowing for the accurate differentiation of the 9,10-dioxo metabolite from other biotransformation products [1].

Application
Selection Property
Validation Focus
HPLC method development for EP compliance
EP Impurity G designation
System suitability and retention time matching
Ketotifen metabolite pharmacology profiling
Reported antihistaminic activity
H1-receptor binding and mast cell stabilization assays
Metabolite identification in research matrices
High-purity reference material
LC-MS/MS peak confirmation in plasma or hepatocyte samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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